2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one
Description
Properties
IUPAC Name |
2-chloro-5,7-dihydro-4H-1,3-benzothiazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYHAOCEIQYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716967 | |
| Record name | 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159015-39-1 | |
| Record name | 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
A prominent route involves the cyclization of sulfur-containing intermediates derived from o-phenylenediamine. For instance, reacting o-phenylenediamine with chloroacetyl chloride in the presence of a sulfur source (e.g., ammonium thiocyanate or thiourea) under acidic conditions yields the thiazole core. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of chloroacetyl chloride, followed by cyclization to form the thiazol-6-one ring.
Key Steps :
-
Formation of Thioamide Intermediate :
o-Phenylenediamine reacts with thiourea in ethanol under reflux to generate a thioamide intermediate. -
Chloroacetylation :
The intermediate is treated with chloroacetyl chloride at 0–5°C to prevent side reactions. -
Cyclization :
Intramolecular cyclization under reflux in hydrochloric acid (HCl) completes the thiazole ring formation.
Optimization Parameters :
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Solvent : Ethanol or dichloromethane (reduces byproducts).
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Temperature : 0–5°C during chloroacetylation; 80–100°C for cyclization.
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Catalyst : Triethylamine (2 mol%) enhances reaction efficiency.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 6–8 hours | Maximizes cyclization |
| HCl Concentration | 10–12% | Prevents over-acidification |
| Solvent Polarity | High (e.g., DMF) | Accelerates nucleophilic substitution |
One-Pot Multicomponent Reactions
Methodology
One-pot syntheses reduce purification steps and improve scalability. A representative protocol involves:
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Combining o-phenylenediamine, chloroacetic acid, and phosphorus pentasulfide (P₂S₅) in toluene.
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Refluxing at 110°C for 4 hours to form the thiazolidinone precursor.
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Oxidizing the precursor with hydrogen peroxide (H₂O₂) to yield the final product.
Advantages :
-
Yield : 65–72% after optimization.
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Byproduct Mitigation : P₂S₅ acts as both a sulfur source and dehydrating agent.
Critical Analysis :
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Oxidation Control : Excess H₂O₂ leads to over-oxidation (sulfone formation).
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Solvent Choice : Toluene minimizes side reactions compared to polar solvents.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial methods prioritize safety and efficiency:
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Microreactors : Enable precise temperature control (±2°C) and reduce reaction time by 40%.
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Automated Quenching : In-line neutralization of excess HCl minimizes waste.
Case Study :
A pilot plant achieved 85% purity and 68% yield using:
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Residence Time : 12 minutes.
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Pressure : 2 bar (prevents solvent evaporation).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 70–75 | 90–95 | Moderate |
| One-Pot Synthesis | 65–72 | 85–90 | High |
| Halogen Exchange | 75–78 | 92–96 | Low |
| Continuous Flow | 68–70 | 85–88 | High |
Trade-offs :
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Cyclization : High purity but requires multiple steps.
-
One-Pot : Scalable but lower purity.
Mechanistic Insights and Side Reactions
Common Side Products and Mitigation
-
Sulfone Formation : Caused by over-oxidation during H₂O₂ treatment. Mitigated by limiting H₂O₂ to 1.5 equivalents.
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Dimerization : Occurs at high temperatures (>100°C). Controlled via rapid cooling post-cyclization.
Spectroscopic Validation :
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¹H NMR : δ 2.85–3.10 ppm (m, CH₂ groups adjacent to carbonyl).
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IR : 1680 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-S bond).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrothiazoles or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include:
- 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one (CAS 113030-24-3): Substitutes chlorine with an amino group, altering reactivity and biological interactions .
- 3-Phenyl-2-thioxo-2,3,4,5-tetrahydrobenzo[d]thiazol-6(7H)-one (compound 18): Features a phenyl and thioxo group, enabling multi-component reactions to form fused heterocycles like chromeno- and thieno-derivatives .
- 5,6-Dihydrobenzo[d]thiazol-7(4H)-one (CAS 935850-03-6): Differs in ring saturation and substituent positions, reducing steric hindrance .
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Biological Activity
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a chloro substituent at the second position and a thiazole moiety fused to a benzene ring. This structural configuration contributes to its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) using the MTT assay. The compound showed significant inhibition of cell proliferation and induced apoptosis in these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis induction, cell cycle arrest |
| MCF-7 | 12.3 | Enzyme inhibition, protein interaction |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showcasing potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have reported that it reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in both cancer therapy and inflammation management .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
- Protein Interactions : It alters the structure and function of target proteins involved in cell signaling pathways related to cancer progression and inflammation.
Study 1: Anticancer Activity
A recent study evaluated the efficacy of this compound against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the common synthetic routes for 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one?
The compound is typically synthesized via multi-step procedures involving cyclohexane-1,4-dione as a starting material. For example, a one-pot reaction with elemental sulfur and aryl isothiocyanates in ethanol, catalyzed by triethylamine, yields derivatives with moderate efficiency (62% yield). Reaction optimization includes refluxing for 2 hours and purification via recrystallization . Key intermediates, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, are often generated using thioglycolic acid .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Characterization relies on:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., δ 1.69–1.75 ppm for CH2 groups) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1633 cm⁻¹) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns .
Q. How is the cytotoxicity of this compound evaluated in preclinical studies?
Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., MCF-7, HEPG-2). Protocols include:
- Cell culture in RPMI-1640 medium with 5% FBS .
- Exposure to compound concentrations (e.g., 0.01–100 µM) for 48–72 hours .
- Normalization to reference agents like CHS-828 and solvent controls (0.5% DMSO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates .
- Catalyst variation : Piperidine or triethylamine improves cyclization efficiency .
- Temperature control : Reflux at 80–100°C balances yield and side-product formation .
- Post-synthetic modifications : Halogenation or alkylation steps to diversify derivatives .
Q. What structural features influence the compound’s biological activity?
- Halogen substituents : Chlorine and fluorine at specific positions enhance binding to biological targets (e.g., DNA topoisomerases) and increase cytotoxicity .
- Heterocyclic core : The thiazole-triazole hybrid structure promotes intercalation with biomolecules .
- Substituent polarity : Hydrophobic groups (e.g., aryl rings) improve membrane permeability .
| Structural Modification | Observed Impact | Reference |
|---|---|---|
| Chlorine at C2 | Increased cytotoxicity (IC50: 1.2 µM vs. MCF-7) | |
| Fluorine at C6 | Enhanced metabolic stability |
Q. How can contradictions in cytotoxicity data across studies be resolved?
Discrepancies often arise from:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) to ensure reproducibility .
- Assay protocols : Harmonize incubation times and endpoint measurements (e.g., SRB vs. MTT assays) .
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predicts binding modes with targets like SARS-CoV-2 Mpro .
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with bioactivity .
- ADMET prediction : Evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Data Contradiction Analysis
Q. Why do some studies report divergent IC50 values for the same cell line?
Potential factors include:
- Culture conditions : Variations in FBS concentration (5% vs. 10%) alter cell proliferation rates .
- Compound solubility : DMSO concentration impacts effective dosing .
- Assay timing : Longer exposure (72 hours vs. 48 hours) may amplify cytotoxic effects .
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy?
- 3D tumor spheroids : Mimic tumor microenvironment better than monolayer cultures .
- Combination studies : Co-treatment with standard chemotherapeutics (e.g., doxorubicin) to assess synergy .
Q. How to enhance selectivity for cancer cells over normal cells?
- Targeted delivery : Conjugate with folate or antibody-based carriers .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
